molecular formula C49H83N15O13 B162301 HIV Protease Substrate IV CAS No. 128340-47-6

HIV Protease Substrate IV

カタログ番号: B162301
CAS番号: 128340-47-6
分子量: 1090.3 g/mol
InChIキー: MJGGTDHEIUOPEB-WBMHOGBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

HIV Protease Substrate IV (CAS: 128340-47-6) is a synthetic peptide substrate designed to detect and measure the enzymatic activity of HIV-1 protease. With the molecular formula C₄₉H₈₃N₁₅O₁₃ and a molecular weight of 1090.28 g/mol, it is widely used in biochemical assays to study protease kinetics and inhibitor efficacy. Its structure mimics the natural cleavage sites of HIV-1 Gag-Pol polyproteins, enabling precise evaluation of protease function . Key physicochemical properties include a LogP value of 5.10 (indicating moderate hydrophobicity) and a polar surface area (PSA) of 472.95 Ų, reflecting its peptide backbone and functional groups .

準備方法

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal amino acid to a resin matrix. Wang resin or Rink amide resin are typically employed due to their compatibility with fluorenylmethyloxycarbonyl (Fmoc) chemistry . The first amino acid is activated using carbodiimide reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine) . Loading efficiency is monitored via Kaiser tests to confirm >98% coupling success .

Iterative Deprotection and Coupling

Each subsequent amino acid is added using Fmoc/t-Bu protection strategies:

  • Deprotection : 20% piperidine in DMF removes the Fmoc group.

  • Activation : HBTU/HOBt (hydroxybenzotriazole) activates the incoming amino acid.

  • Coupling : Reactions proceed for 60–90 minutes under nitrogen atmosphere .

For HIV Protease Substrate IV, the canonical sequence Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg is assembled to mimic natural cleavage sites (e.g., MA-CA junction) . The EDANS/DABCYL pair enables fluorogenic detection upon protease-mediated cleavage .

Table 1: SPPS Parameters for this compound

StepReagent/TimePurpose
Resin swellingDCM (30 min)Solvate resin pores
Fmoc deprotection20% piperidine/10 minRemove N-terminal protection
Amino acid couplingHBTU/DIEA/90 minPeptide bond formation
CappingAcetic anhydride/5 minBlock unreacted amines

Fluorogenic Modifications

Incorporation of EDANS and DABCYL

The fluorophore EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) is attached to glutamic acid at position 2, while the quencher DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) is conjugated to lysine at position 10 . This design achieves a 104-fold fluorescence increase upon cleavage .

Kinetic Optimization

Substrate IV exhibits:

kcat=7.4 s1,KM=15 μM,andSensitivity=25 pM enzyme detection limit[4]k{cat} = 7.4\ \text{s}^{-1},\quad KM = 15\ \mu\text{M},\quad \text{and}\quad \text{Sensitivity} = 25\ \text{pM enzyme detection limit}

These parameters enable precise measurement of protease activity even at sub-nanomolar inhibitor concentrations .

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using a C18 column and gradient elution (5–60% acetonitrile in 0.1% TFA over 45 min) . Typical yields post-purification range from 60–75% .

Table 2: HPLC Purification Parameters

ColumnFlow RateDetectionPurity Threshold
C18, 250 × 4.6 mm1 mL/min220 nm≥95%

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (theoretical: 1998.2 Da; observed: 1998.5 ± 0.3 Da) . Discrepancies >0.1% trigger synthesis re-evaluation .

Industrial-Scale Manufacturing

Automated Synthesizers

Large-scale production uses continuous-flow SPPS systems with in-line UV monitoring to track coupling efficiency . Batch sizes exceeding 1 kg are feasible, with cycle times reduced to 2 hours per amino acid .

Cost Optimization Strategies

  • Reagent Recycling : DMF and DCM are distilled and reused.

  • Resin Regeneration : Wang resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS) to recover unused anchors .

Quality Control and Functional Assays

Enzymatic Activity Validation

Substrate IV is tested against 25 pM HIV-1 protease in 1X assay buffer (20 mM Tris-HCl, pH 6.8, 1 mM DTT) . Fluorescence (λex=340 nm,λem=490 nm\lambda_{ex} = 340\ \text{nm}, \lambda_{em} = 490\ \text{nm}) is monitored for 15 minutes at 37°C .

Inhibition Profiling

Dose-response curves for inhibitors (e.g., darunavir, Ki=10 pMK_i = 10\ \text{pM} ) are generated using Morrison’s equation to account for tight-binding kinetics .

化学反応の分析

Chemical Reactions Involving HIV Protease and Substrate IV

2.1 Enzymatic Hydrolysis

HIV-1 protease catalyzes the hydrolysis of peptide bonds in its substrates, including HIV Protease Substrate IV. The reaction mechanism involves:

  • Binding: The substrate binds to the active site of the protease, which consists of two aspartic acid residues that play a critical role in catalysis.

  • Cleavage: The enzyme facilitates the cleavage of the peptide bond between specific amino acids in the substrate, typically between hydrophobic residues at positions P1 and P1'.

The general reaction can be represented as:

Substrate+H2OHIV ProteaseProducts\text{Substrate}+\text{H}_2\text{O}\xrightarrow{\text{HIV Protease}}\text{Products}

2.2 Specificity Determinants

The specificity of HIV-1 protease for different substrates is influenced by several factors:

  • Subsite Preferences: Studies have shown that HIV-1 protease exhibits distinct preferences for certain amino acids at various subsites (P4 to P4'). For example, methionine is favored at P1, followed by phenylalanine and leucine .

  • Mutations and Resistance: Drug-resistant mutations in the protease can alter substrate specificity. For instance, mutations such as M46I and V82A have been associated with changes in substrate recognition, affecting the cleavage efficiency .

Research Findings on this compound

3.1 Kinetic Studies

Kinetic analyses reveal important parameters regarding the interaction between HIV-1 protease and Substrate IV:

  • Michaelis-Menten Kinetics: The kinetic constants (KmK_m and kcatk_{cat}) provide insights into how efficiently the enzyme processes this substrate. For example, a typical KmK_m value for HIV protease with a synthetic substrate is around 100 µM, indicating moderate affinity .

  • Binding Energies: Molecular dynamics simulations have shown that the binding energy for Substrate IV can be approximately -6 kcal/mol, suggesting a stable interaction within the active site .

3.2 Structural Insights

Crystallographic studies have shed light on how HIV-1 protease interacts with its substrates:

  • Substrate Envelope Hypothesis: This hypothesis posits that effective inhibitors and substrates occupy a common volume within the active site known as the "substrate envelope." This concept helps explain why some mutations confer resistance without significantly altering substrate processing capabilities .

  • Hydrogen Bonding Patterns: Detailed structural analyses indicate that hydrogen bonding between the substrate backbone and active site residues plays a crucial role in stabilizing the enzyme-substrate complex. The average hydrogen bond length observed is around 2.86 Å .

Example Kinetic Parameters for HIV Protease with Substrate IV

ParameterValue
KmK_m~100 µM
kcatk_{cat}~0.5 s1^{-1}
Binding Energy-6 kcal/mol

科学的研究の応用

Applications in Drug Development

HIV Protease Inhibitors : The development of HIV protease inhibitors has significantly improved treatment outcomes for HIV/AIDS patients. These inhibitors function by mimicking natural substrates, effectively blocking the active site of the protease and preventing viral replication.

  • Case Study : A study demonstrated that engineered variants of HIV protease could preferentially bind to specific substrates, enhancing the design of targeted protease inhibitors. The variant Pr3, for example, showed increased binding specificity for one substrate over others, suggesting potential pathways for developing selective inhibitors that minimize off-target effects .

Combination Therapies : The use of HIV Protease Substrate IV in combination therapies has been pivotal. By understanding the interactions between substrates and proteases, researchers can formulate combination treatments that are more effective against drug-resistant strains.

  • Data Table : Efficacy of Various Protease Inhibitors
    Inhibitor NameYear ApprovedEC50 (nM)Resistance Profile
    Saquinavir199525Low
    Ritonavir199625Moderate
    Darunavir20061High

Structural Biology Applications

Understanding the structure-function relationship of HIV protease through substrate interactions is fundamental for drug design.

  • X-ray Crystallography : Studies using X-ray crystallography have revealed how this compound binds to the active site of HIV protease, providing insights into substrate specificity and enzyme kinetics . This structural information is crucial for designing inhibitors that can effectively compete with natural substrates.
  • Computational Modeling : Advanced computational techniques have been employed to predict how modifications to substrate structures can enhance binding affinity and specificity. For instance, alterations in amino acid sequences have been shown to significantly affect binding interactions .

Mechanistic Studies on Viral Resistance

The emergence of drug-resistant strains poses a significant challenge in HIV treatment. Research utilizing this compound has provided insights into the mechanisms underlying resistance.

  • Study Findings : Investigations into mutations within the protease gene have shown that certain substitutions can lead to reduced binding affinity for existing inhibitors while maintaining substrate recognition. This highlights the need for continuous monitoring and adaptation of therapeutic strategies .

作用機序

HIV Protease Substrate IV is designed to mimic the natural cleavage sites of HIV-1 polyproteins. When the substrate binds to the active site of HIV-1 protease, the enzyme catalyzes the hydrolysis of the peptide bond at specific sites. This process involves the formation of a tetrahedral intermediate, followed by the cleavage of the peptide bond and release of the products. The enzyme’s active site contains two aspartic acid residues that play a crucial role in the catalytic mechanism by stabilizing the transition state and facilitating the nucleophilic attack on the peptide bond .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of HIV Protease Substrates

Compound CAS Number Molecular Formula Molecular Weight Specificity Structural Features Application
HIV Protease Substrate IV 128340-47-6 C₄₉H₈₃N₁₅O₁₃ 1090.28 HIV-1 protease Mimics p24/p15 cleavage site Activity assays, drug screening
Anthranilyl-HIV Substrate N/A Hexapeptide ~750 (estimated) HIV-1/HIV-2 FRET-based, anthranilyl/dinitrophenyl labels High-throughput inhibitor screening
L-735,524 Complex Substrate N/A Variable N/A HIV-1/HIV-2 Co-crystallized with protease inhibitors Structural studies
  • This compound: Designed for HIV-1, it lacks fluorogenic labels but is critical for kinetic studies.
  • Anthranilyl-HIV Substrate : A shorter hexapeptide with FRET labels (excitation/emission: 280/>435 nm), enabling real-time cleavage monitoring. It has a Kₘ of 2.1 µM and kcat of 7.4 s⁻¹ , making it suitable for rapid inhibitor screening .
  • L-735,524 Complex Substrate: Used in crystallography to study inhibitor binding. Unlike Substrate IV, it incorporates non-cleavable transition-state analogs for structural insights .

Substrate Specificity Across HIV Proteases

  • HIV-1 vs. HIV-2 Proteases : HIV-2 protease exhibits broader substrate specificity but retains the ability to cleave HIV-1 substrates like Substrate IV, albeit with reduced catalytic efficiency (e.g., 10–30% of HIV-1 activity) . Mutations at residues like V32I and K45R in HIV-2 protease enhance adaptability to diverse substrates .
  • Resistance Mutations: Substrate IV’s cleavage site is less prone to resistance mutations compared to therapeutic inhibitors.

Table 2: Impact of Key Mutations on Substrate Cleavage

Mutation (HIV-1 Protease) Effect on Substrate IV Effect on Inhibitors (e.g., Lopinavir)
D30N Minimal impact Reduces binding affinity by 50%
V82A Slight reduction Major resistance (>10-fold IC₅₀ increase)
L90M No significant change Alters active site geometry, reducing inhibitor efficacy

Kinetic and Mechanistic Insights

  • Substrate Envelope Hypothesis : Substrate IV adheres to the conserved "substrate envelope," a structural feature minimizing vulnerability to resistance mutations. Inhibitors designed within this envelope (e.g., Darunavir) show higher resilience .
  • FRET vs. Non-FRET Substrates: Anthranilyl-based substrates enable real-time fluorescence detection, whereas Substrate IV relies on HPLC or mass spectrometry for cleavage quantification .

生物活性

HIV Protease Substrate IV (HIV-1 PR Substrate IV) is a significant compound in the study of HIV-1 protease, a critical enzyme in the lifecycle of the HIV virus. Understanding its biological activity is essential for developing effective therapeutic strategies against HIV/AIDS. This article delves into various aspects of HIV-1 PR Substrate IV, including its structure, function, and implications in drug design, supported by data tables and research findings.

Overview of HIV-1 Protease

HIV-1 protease is an aspartic protease that plays a vital role in the maturation of HIV by cleaving viral polyproteins into functional proteins necessary for assembling infectious virions. The enzyme operates as a homodimer, with each monomer containing 99 amino acids. The active site is formed between the two subunits and contains crucial catalytic residues that facilitate the hydrolysis of peptide bonds in substrate proteins .

HIV-1 protease has distinct subsites (S1, S2, S3, etc.) that recognize specific amino acid sequences in substrates. The S1 and S1' subsites preferentially accommodate hydrophobic residues, while S2 and S2' can bind both polar and hydrophobic side chains . The specificity of these interactions is crucial for the enzyme's function and presents opportunities for designing inhibitors that can effectively block its activity.

Table 1: Key Structural Features of HIV-1 Protease

FeatureDescription
Monomer Size99 amino acids
Active Site SequenceAsp25, Thr26, Gly27
Homodimeric StructureFunctional state with two identical subunits
Subsite PreferencesS1/S1' (hydrophobic), S2/S2' (polar/hydrophobic)

Biological Activity of this compound

This compound has been studied extensively for its interaction with the HIV-1 protease. It serves as a model substrate to understand how protease inhibitors can be designed. The biological activity of this substrate is characterized by its ability to mimic natural substrates that are cleaved by the protease.

Case Study: Inhibition Analysis

A recent study investigated the binding interactions between various inhibitors and HIV-1 protease using molecular docking simulations. Researchers found that conformational flexibility of the protease significantly affects binding affinities and inhibition potency . For example, the inhibitor Amprenavir demonstrated strong binding with a KiK_i value of 0.6 nM when docked against multiple conformations of HIV-1 protease .

Research Findings on Inhibitor Potency

Recent investigations into potential inhibitors have highlighted compounds such as CBR003PS and CBR013PS, which showed promising anti-HIV activity with EC50 values of 9.4 nM and 36.6 nM respectively. These compounds exhibit therapeutic indices exceeding 32, indicating their potential for repurposing as effective HIV-1 protease inhibitors .

Table 2: Inhibitor Potency Comparison

CompoundEC50 (nM)Therapeutic IndexCurrent Indication
CBR003PS9.4>32Antibiotic
CBR013PS36.6>32Investigational drug
Saquinavir4.58-HIV-1 protease inhibitor

Implications for Drug Design

The insights gained from studying this compound are instrumental in designing novel inhibitors that can overcome resistance mechanisms observed in HIV-1 variants. Mutations within the protease can alter substrate binding affinity, necessitating the development of inhibitors that maintain efficacy against resistant strains .

特性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGGTDHEIUOPEB-WBMHOGBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H83N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580456
Record name L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1090.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128340-47-6
Record name L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

HIV Protease Substrate IV
HIV Protease Substrate IV
HIV Protease Substrate IV
HIV Protease Substrate IV
HIV Protease Substrate IV
HIV Protease Substrate IV

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